molecular formula C30H33N3O4 B12591574 N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide CAS No. 602318-12-7

N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide

Cat. No.: B12591574
CAS No.: 602318-12-7
M. Wt: 499.6 g/mol
InChI Key: BMESIHUXRLBRFS-UHFFFAOYSA-N
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Description

N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, methoxy groups, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with amides or isocyanates under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Formation of the Benzamide Moiety: This involves the coupling of the quinazolinone intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzamide Derivatives: Compounds with benzamide moieties and varying functional groups.

Uniqueness

N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

602318-12-7

Molecular Formula

C30H33N3O4

Molecular Weight

499.6 g/mol

IUPAC Name

4-tert-butyl-N-[1-[8-methoxy-3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]-N-methylbenzamide

InChI

InChI=1S/C30H33N3O4/c1-19(32(5)28(34)20-11-13-21(14-12-20)30(2,3)4)27-31-26-24(9-8-10-25(26)37-7)29(35)33(27)22-15-17-23(36-6)18-16-22/h8-19H,1-7H3

InChI Key

BMESIHUXRLBRFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=C(C=C3)OC)N(C)C(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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